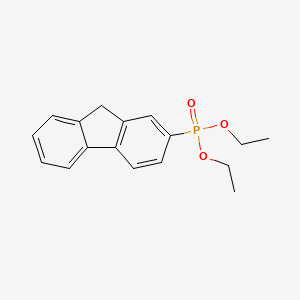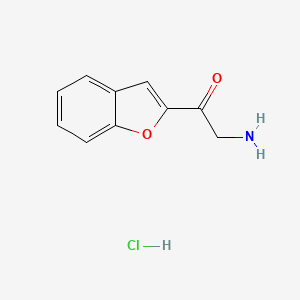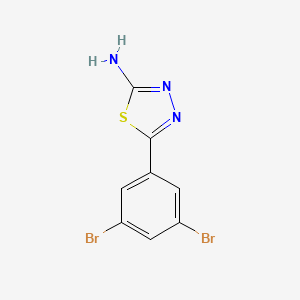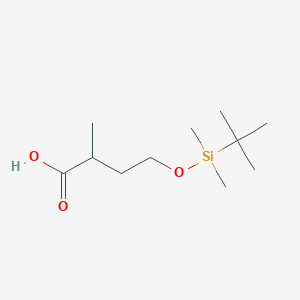
Diethyl 9H-Fluoren-2-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 9H-Fluoren-2-ylphosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 9H-Fluoren-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of fluorene with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a base such as sodium hydride to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 9H-Fluoren-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 9H-Fluoren-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which diethyl 9H-fluoren-2-ylphosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that require phosphorylation for activation. The compound can also participate in the formation of stable complexes with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Diethyl phenylphosphonate
- Diethyl methylphosphonate
Uniqueness
Diethyl 9H-Fluoren-2-ylphosphonate is unique due to the presence of the fluorene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required, such as in the design of enzyme inhibitors and advanced materials .
Propiedades
Fórmula molecular |
C17H19O3P |
|---|---|
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-9H-fluorene |
InChI |
InChI=1S/C17H19O3P/c1-3-19-21(18,20-4-2)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,3-4,11H2,1-2H3 |
Clave InChI |
FVCPQGIVPMAZFX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)


![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)



